molecular formula C13H10ClF2NO2S B7629636 N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B7629636
M. Wt: 317.74 g/mol
InChI Key: UUECLOUKPGGALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CF3, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative that contains both fluorine and chlorine atoms in its structure. CF3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound binds to specific target proteins and modulates their activity. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to modulate the activity of ion channels and G protein-coupled receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells. This compound has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In vivo studies have shown that this compound can reduce the severity of inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, this compound has some limitations as well. It is a relatively expensive compound, which may limit its use in some labs. This compound is also a highly reactive compound that can react with other compounds in the lab, which may affect the results of experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of this compound and its effects on various proteins and enzymes. This compound can also be used as a tool compound to study the structure and function of proteins and enzymes. Finally, this compound can be used in the development of new chemical probes for imaging and diagnostic purposes.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its potential applications in various fields. This compound has several advantages for use in lab experiments, including its stability and solubility. This compound has also been shown to have several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Future research on this compound will likely focus on the development of this compound-based drugs and the study of its mechanism of action.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and diabetes. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various drugs. This compound has also been used in biochemistry to study protein-ligand interactions and enzyme kinetics.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-6-10(3-5-12(8)15)20(18,19)17-9-2-4-13(16)11(14)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUECLOUKPGGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.